molecular formula C13H11ClN2O3 B1520575 Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate CAS No. 1223880-70-3

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate

Cat. No.: B1520575
CAS No.: 1223880-70-3
M. Wt: 278.69 g/mol
InChI Key: LZJNHQOPYKBOKD-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate is a chemical compound of significant interest in neuroscience and psychiatric disorder research. It belongs to a class of pyrazine derivatives identified as potent and selective phosphodiesterase 10A (PDE10A) inhibitors . The mechanism of action involves inhibiting the PDE10 enzyme, which is highly expressed in the brain's striatum and is a key regulator of intracellular signaling in medium spiny neurons. By inhibiting PDE10A, this compound increases cyclic nucleotide (cAMP and cGMP) levels, thereby modulating neuronal activity and offering a potential novel approach to treating central nervous system (CNS) disorders . Preclinical research indicates that PDE10A inhibitors have therapeutic potential for a range of neuropsychiatric and neurological conditions. This includes schizophrenia , where they may address positive, negative, and cognitive symptoms; bipolar disorder ; obsessive-compulsive disease ; and movement disorders such as Parkinson's disease and Huntington's chorea . The structure of the compound, which features a benzoate ester linked to a chloropyrazine group via an oxygen bridge, is characteristic of molecules developed for this targeted research application. As a standard, the compound is intended for For Research Use Only and is not for diagnostic or therapeutic use. Researchers can use it in vitro and in vivo studies to further elucidate the role of PDE10A in striatal function and to investigate potential new treatments for brain disorders.

Properties

IUPAC Name

ethyl 4-(3-chloropyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-3-5-10(6-4-9)19-12-11(14)15-7-8-16-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJNHQOPYKBOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The key step in the synthesis of Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate involves the formation of an aryl-heteroaryl ether bond. This is typically achieved by nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, where the phenolic oxygen of ethyl 4-hydroxybenzoate attacks the chloropyrazine ring.

Esterification of Benzoic Acid to Ethyl 4-Hydroxybenzoate

Before the ether formation, ethyl 4-hydroxybenzoate is prepared by esterification of 4-hydroxybenzoic acid with ethanol under acidic catalysis:

Step Reagents and Conditions Description
1 4-Hydroxybenzoic acid, ethanol, acid catalyst (e.g., sulfuric acid or anhydrous aluminum sulfate) Reflux with water removal (Dean-Stark apparatus) to drive esterification
2 Distillation under reduced pressure Purification of ethyl 4-hydroxybenzoate

This step is analogous to the esterification of benzoic acid with ethanol, which is well documented to proceed under reflux with acid catalysis and removal of water to shift equilibrium.

Formation of the Ether Linkage: Coupling of 3-Chloropyrazin-2-yl Moiety

Two main approaches are used for the formation of the ether bond between ethyl 4-hydroxybenzoate and 3-chloropyrazine:

Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)

  • Palladium-catalyzed coupling of ethyl 4-hydroxybenzoate with 3-chloropyrazine derivatives.
  • Catalysts such as Pd(OAc)2 combined with phosphine ligands (e.g., BINAP) are used.
  • Bases like cesium carbonate facilitate deprotonation of the phenol.
  • The reaction is conducted under inert atmosphere (nitrogen) in solvents such as toluene at reflux temperatures.
  • This method offers higher selectivity and yields, especially for heteroaryl chlorides that are less reactive in SNAr.

A related example is the synthesis of ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate via Pd-catalyzed amination, which shares mechanistic similarity and reaction conditions with etherification protocols.

Detailed Reaction Conditions and Optimization

Parameter SNAr Method Pd-Catalyzed Cross-Coupling
Base K2CO3 or Cs2CO3 Cs2CO3
Solvent DMF, DMSO Toluene
Catalyst None Pd(OAc)2 with BINAP
Temperature 80–120°C Reflux (~110°C)
Atmosphere Air or inert Nitrogen
Reaction Time 12–24 hours 12–24 hours
Workup Aqueous extraction, purification by recrystallization or chromatography Filtration, solvent removal, recrystallization

Optimization studies in related heteroaryl ether syntheses indicate that Pd-catalyzed methods provide better yields and purity, especially with sterically hindered or less reactive substrates.

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as ethyl acetate or petroleum ether.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for further purification.
  • Characterization involves NMR spectroscopy (1H, 13C), IR spectroscopy (noting C–O–C stretching around 830–850 cm⁻¹), and melting point determination.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temp (°C) Yield (%) Notes
Esterification of 4-Hydroxybenzoic Acid 4-Hydroxybenzoic acid, ethanol, H2SO4 None Ethanol Reflux 80–90 Water removal critical
SNAr Ether Formation Ethyl 4-hydroxybenzoate, 3-chloropyrazine, K2CO3 None DMF/DMSO 100–120 50–70 Simple, cost-effective
Pd-Catalyzed Etherification Ethyl 4-hydroxybenzoate, 3-chloropyrazine, Pd(OAc)2, BINAP, Cs2CO3 Pd catalyst Toluene Reflux (~110) 75–90 Higher selectivity, cleaner product

Research Findings and Considerations

  • The SNAr approach is limited by the electronic nature of the pyrazine ring; electron-deficient heterocycles favor nucleophilic substitution.
  • Pd-catalyzed methods allow coupling with less activated chloroheterocycles, expanding substrate scope.
  • Reaction optimization includes ligand choice, base strength, and solvent polarity to maximize yield.
  • Environmental considerations favor catalytic methods with recyclable solvents and mild bases.
  • Literature reports emphasize the importance of inert atmosphere to prevent catalyst deactivation in Pd-catalyzed protocols.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence: Pyrazine (two nitrogens) and pyridazine (two adjacent nitrogens) exhibit distinct electronic profiles compared to pyridine (one nitrogen). For example, pyridazine derivatives (e.g., I-6230) are often explored for pharmacological activity due to their hydrogen-bonding capacity .

Substituent Effects: Chlorine in the target compound may improve binding affinity in biological systems or alter crystallization behavior. Electron-donating groups (e.g., dimethylamino in Ethyl 4-(dimethylamino)benzoate) enhance reactivity in photopolymerization, as shown in resin cement studies .

Biological Activity

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a chloropyrazinyl group via an ether bond. The molecular formula is C13H11ClN2O3C_{13}H_{11}ClN_2O_3 with a molecular weight of approximately 278.69 g/mol. The presence of the chlorinated pyrazine ring is critical as it enhances the compound's interaction with biological targets, potentially leading to inhibition of microbial growth and other therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing chloropyrazine moieties often exhibit significant activity against various pathogens. This compound has been shown to inhibit the growth of several bacterial strains, likely due to its ability to interfere with microbial enzyme functions. The chlorinated pyrazine ring enhances its binding affinity to these enzymes, suggesting a mechanism that warrants further investigation through quantitative studies.

Anticancer Potential

Preliminary studies suggest that derivatives of benzoates, including this compound, may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This suggests that this compound may also have similar properties, although specific studies need to be conducted to confirm this.

Comparative Biological Activity

To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-(3-chloropyrazin-2-yloxy)benzoateSimilar benzoate structureDifferent chlorine positioning may alter activity
Ethyl 3-(5-chloro-pyrazin-2-yloxy)benzoateChlorine at a different positionVarying reactivity due to chlorine placement
Methyl 3-(6-chloropyrazin-2-yloxy)benzoateMethyl group instead of ethylChanges in solubility and potential biological activity

These comparisons illustrate how variations in structure can lead to differences in reactivity and biological activity, emphasizing the unique profile of ethyl 4-[(3-chloropyrazin-2-yloxy]benzoate.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have shown that ethyl 4-[(3-chloropyrazin-2-yloxy]benzoate exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained in these studies indicate effective inhibition at relatively low concentrations.
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on various cancer cell lines revealed that derivatives similar to ethyl 4-[(3-chloropyrazin-2-yloxy]benzoate can induce significant cell death. For example, studies have reported IC50 values indicating effective cytotoxicity against HeLa and A549 cell lines, suggesting potential for development as an anticancer agent.
  • Gastroprotective Effects : Although primarily focused on other compounds, some studies have indicated that benzoates can exhibit gastroprotective effects through antioxidant activity and enhancement of gastric mucus secretion. This could suggest additional therapeutic avenues for ethyl 4-[(3-chloropyrazin-2-yloxy]benzoate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including esterification and nucleophilic aromatic substitution. For example:

  • Step 1 : Esterification of 4-hydroxybenzoic acid using ethanol and a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous DMF (dimethylformamide) .
  • Step 2 : Coupling the ethyl 4-hydroxybenzoate intermediate with 3-chloro-2-hydroxypyrazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    • Optimization Tips : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry of coupling agents (e.g., 1.2 equivalents of K₂CO₃) to improve yield (typical yields: 60–75%) .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Use SHELXT for phase problem resolution via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameter refinement and hydrogen atom placement .
  • Visualization : WinGX/ORTEP for generating thermal ellipsoid diagrams and packing diagrams .
    • Key Parameters : Final R-factor < 5%, validation via CIF check using PLATON .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic substitution reactions on the chloropyrazine ring?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for substitution at different positions (e.g., C2 vs. C5 on pyrazine).
  • Electrostatic Potential Maps : Generate maps (via Multiwfn) to identify electron-deficient sites prone to nucleophilic attack .
  • Validation : Compare computational results with experimental NMR data (e.g., 13C^{13}\text{C} chemical shifts of substitution products) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA) to identify outliers.
  • Structural Clarity : Confirm compound purity via HPLC (>98%) and structural integrity via SC-XRD .
  • Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4 buffer, 37°C) using a reference inhibitor as a positive control .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric Effects : Use Tolman’s cone angle to assess ligand bulkiness (e.g., Pd(PPh₃)₄ vs. XPhos). Bulkier ligands may hinder coupling at sterically crowded sites.
  • Electronic Effects : Measure Hammett σ values for substituents on the pyrazine ring. Electron-withdrawing groups (e.g., -Cl) enhance oxidative addition rates .
  • Case Study : Compare coupling efficiency of ethyl benzoate derivatives with/without the 3-chloropyrazine group under identical Pd catalyst conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate
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Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate

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